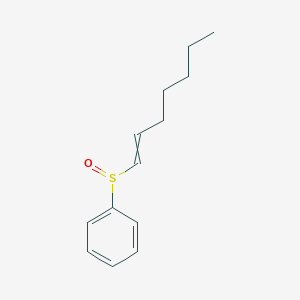
(Hept-1-ene-1-sulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hept-1-ene-1-sulfinyl)benzene is an organic compound characterized by the presence of a sulfinyl group attached to a heptene chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hept-1-ene-1-sulfinyl)benzene typically involves the reaction of hept-1-ene with a sulfinylating agent in the presence of a catalyst. One common method involves the use of sulfinyl chlorides or sulfinyl bromides under controlled temperature and pressure conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfinylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Hept-1-ene-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(Hept-1-ene-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Hept-1-ene-1-sulfinyl)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Hept-1-ene-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(Hept-1-ene-1-thio)benzene: Contains a thioether group instead of a sulfinyl group.
(Hept-1-ene-1-oxy)benzene: Features an ether linkage instead of a sulfinyl group.
Uniqueness
(Hept-1-ene-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
61187-66-4 |
|---|---|
Molekularformel |
C13H18OS |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
hept-1-enylsulfinylbenzene |
InChI |
InChI=1S/C13H18OS/c1-2-3-4-5-9-12-15(14)13-10-7-6-8-11-13/h6-12H,2-5H2,1H3 |
InChI-Schlüssel |
QVKQKVWOIXOGIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CS(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
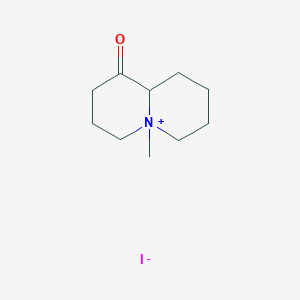

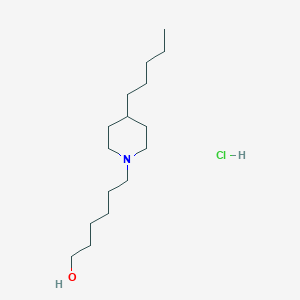
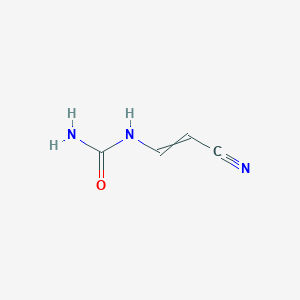

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)
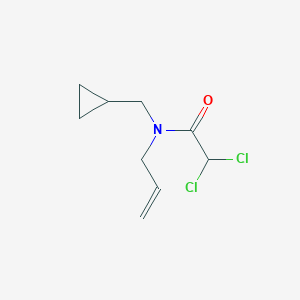
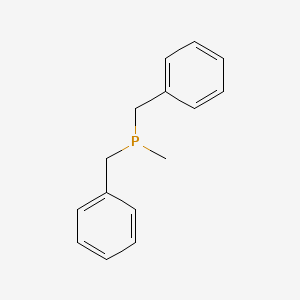
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
